molecular formula C12H15N3O2 B12249319 Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate

Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B12249319
M. Wt: 233.27 g/mol
InChI Key: NGUAGTHJDXWWCO-UHFFFAOYSA-N
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Description

Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate is a complex organic compound with the molecular formula C13H16N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate typically involves the reaction of methyl 6-aminonicotinate with 1-bromo-3,3-dimethylbutan-2-one in the presence of sodium hydrogen carbonate (NaHCO3) in methanol (MeOH). The reaction mixture is heated at reflux for 18 hours, followed by cooling and concentration to a residue. The residue is then diluted with ethyl acetate (AcOEt), washed with water and brine, dried over sodium sulfate (Na2SO4), and crystallized from a mixture of AcOEt and ethanol (EtOH) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)9-7-15-10(13-9)6-5-8(14-15)11(16)17-4/h5-7H,1-4H3

InChI Key

NGUAGTHJDXWWCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)OC

Origin of Product

United States

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